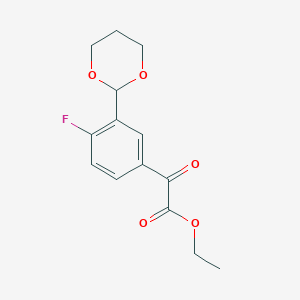

Ethyl 3-(1,3-dioxan-2-YL)-4-fluorobenzoylformate

CAS No.: 951888-37-2

Cat. No.: VC2280853

Molecular Formula: C14H15FO5

Molecular Weight: 282.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 951888-37-2 |

|---|---|

| Molecular Formula | C14H15FO5 |

| Molecular Weight | 282.26 g/mol |

| IUPAC Name | ethyl 2-[3-(1,3-dioxan-2-yl)-4-fluorophenyl]-2-oxoacetate |

| Standard InChI | InChI=1S/C14H15FO5/c1-2-18-13(17)12(16)9-4-5-11(15)10(8-9)14-19-6-3-7-20-14/h4-5,8,14H,2-3,6-7H2,1H3 |

| Standard InChI Key | QTVMELCYKQGRKD-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C(=O)C1=CC(=C(C=C1)F)C2OCCCO2 |

| Canonical SMILES | CCOC(=O)C(=O)C1=CC(=C(C=C1)F)C2OCCCO2 |

Introduction

Structural Characteristics

Molecular Structure

Ethyl 3-(1,3-dioxan-2-YL)-4-fluorobenzoylformate is characterized by a phenyl ring substituted at position 3 with a 1,3-dioxan-2-yl group and at position 4 with a fluorine atom. The phenyl ring is connected to a benzoylformate moiety, specifically an ethyl ester of an alpha-keto acid. The structure combines several functional groups including an ester, a ketone, a halogen, and a heterocyclic ring. The presence of these diverse functional groups contributes to the compound's chemical reactivity and potential applications in various fields.

Structural Similarity to Related Compounds

The compound bears structural similarity to Ethyl 4-(1,3-dioxan-2-YL)benzoylformate, which has been documented in chemical databases . The key differences lie in the position of the 1,3-dioxan-2-yl substituent (position 3 instead of 4) and the addition of a fluorine atom at position 4. These differences would be expected to affect the compound's physical properties, reactivity, and potential biological activity compared to its structural analogs.

Chemical Representation

Based on structural analogy with similar compounds, we can predict the following identifiers:

| Identifier Type | Predicted Value for Ethyl 3-(1,3-dioxan-2-YL)-4-fluorobenzoylformate |

|---|---|

| Molecular Formula | C₁₄H₁₅FO₅ |

| Molecular Weight | ~282.27 g/mol |

| SMILES Notation | CCOC(=O)C(=O)C1=CC(F)=C(C=C1)C2OCCCO2 |

Physical and Chemical Properties

Predicted Physical Properties

The physical properties of Ethyl 3-(1,3-dioxan-2-YL)-4-fluorobenzoylformate can be estimated by comparison with structurally similar compounds. From the data available on Ethyl 4-(1,3-dioxan-2-YL)benzoylformate, we can infer the following properties:

Chemical Reactivity

The chemical reactivity of Ethyl 3-(1,3-dioxan-2-YL)-4-fluorobenzoylformate would be dominated by its various functional groups:

-

The alpha-keto ester group is susceptible to nucleophilic attack and can participate in condensation reactions.

-

The 1,3-dioxane ring is an acetal that can undergo hydrolysis under acidic conditions.

-

The fluorine atom affects the electronic distribution in the aromatic ring, potentially altering reactivity patterns compared to non-fluorinated analogs.

-

The ester group can undergo hydrolysis, transesterification, and reduction reactions.

Synthesis and Preparation

From 3-Bromo-4-fluorobenzaldehyde

A potential synthetic pathway might involve:

-

Acetalization of 3-bromo-4-fluorobenzaldehyde with 1,3-propanediol to form the 1,3-dioxane ring

-

Lithium-halogen exchange followed by reaction with diethyl oxalate

-

Oxidation to yield the target alpha-keto ester

From 4-Fluoro-3-formylbenzoic Acid

Another synthetic approach could involve:

-

Protection of the aldehyde as a 1,3-dioxane

-

Conversion of the carboxylic acid to an alpha-keto ester through activation and reaction with ethyl formate derivatives

Purification Methods

Purification of Ethyl 3-(1,3-dioxan-2-YL)-4-fluorobenzoylformate would likely involve:

-

Recrystallization from appropriate solvent systems

-

Column chromatography using silica gel

-

Potentially preparative HPLC for analytical-grade purity

Spectroscopic Characterization

NMR Spectroscopy

The 1H NMR spectrum would likely show:

-

Triplet (~1.2-1.4 ppm) and quartet (~4.2-4.4 ppm) for the ethyl group

-

Complex multiplets for the 1,3-dioxane ring protons (~3.7-4.2 ppm and ~1.8-2.2 ppm)

-

A singlet for the acetal proton (~5.5 ppm)

-

Aromatic protons with characteristic coupling patterns influenced by the fluorine substituent (~7.1-8.1 ppm)

The 13C NMR would feature signals for:

-

Carbonyl carbons of the alpha-keto ester (~185-195 ppm and ~160-170 ppm)

-

Aromatic carbons with characteristic splitting due to fluorine coupling

-

Acetal carbon (~100 ppm)

-

1,3-dioxane carbons (~67 ppm and ~25 ppm)

-

Ethyl carbons (~14 ppm and ~62 ppm)

IR Spectroscopy

Key IR absorption bands would likely include:

-

C=O stretching for ketone and ester (~1730-1700 cm⁻¹)

-

C-O stretching for ester and acetal (~1200-1100 cm⁻¹)

-

C-F stretching (~1100-1000 cm⁻¹)

-

Aromatic C-H stretching (~3030 cm⁻¹)

-

Aliphatic C-H stretching (~2980-2850 cm⁻¹)

Mass Spectrometry

In mass spectrometry, characteristic fragmentation patterns would likely include:

-

Molecular ion peak at m/z 282

-

Loss of ethoxy group (m/z 237)

-

Cleavage of the alpha-keto ester group

-

Fragments related to the 1,3-dioxane ring

Theoretical Properties and Computational Analysis

Electronic Properties

The electronic structure of Ethyl 3-(1,3-dioxan-2-YL)-4-fluorobenzoylformate would be characterized by:

-

Electron-withdrawing effects of the fluorine atom on the aromatic ring

-

Conjugation between the aromatic ring and the alpha-keto ester moiety

-

The electron-donating/withdrawing balance of the 1,3-dioxan-2-yl group

Structure-Property Relationships

Comparative analysis with structurally related compounds suggests that:

-

The position of the 1,3-dioxan-2-yl group at position 3 (rather than position 4 as in the analog) would affect the electronic distribution in the aromatic ring

-

The fluorine substituent would enhance lipophilicity and potentially alter hydrogen bonding capacity

-

The combination of these structural features would create a unique electronic environment that could influence reactivity patterns

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume